Increased Lipophilicity (XLogP3-AA) Relative to 2-Amino Analog
The target compound exhibits a computed XLogP3-AA of 1.1, which is 0.2 log units lower than the 2-amino analog's XLogP3-AA of 1.3 [1][2]. This subtle but measurable decrease in lipophilicity, attributed to the N-acetyl group, can influence passive membrane permeability and non-specific protein binding in a manner distinct from the free amine [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.1 |
| Comparator Or Baseline | 2-Amino-4,5-dimethoxybenzoic acid: 1.3 |
| Quantified Difference | 0.2 log units lower |
| Conditions | Computed property using XLogP3 algorithm (PubChem release 2024.11.20/2025.04.14) |
Why This Matters
This difference in lipophilicity is a key parameter for medicinal chemists optimizing a lead series, as it can affect oral absorption, blood-brain barrier penetration, and overall drug-likeness.
- [1] PubChem. 2-Acetamido-4,5-dimethoxybenzoic acid. Compound Summary for CID 2120304. National Center for Biotechnology Information. Accessed April 2026. View Source
- [2] PubChem. 4,5-Dimethoxyanthranilic acid (2-Amino-4,5-dimethoxybenzoic acid). Compound Summary for CID 79736. National Center for Biotechnology Information. Accessed April 2026. View Source
